1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C26H25FN4O3S and its molecular weight is 492.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound acts as an activator of GIRK channels . It binds to these channels and induces a conformational change that allows potassium ions to flow through. This ion flow hyperpolarizes the cell membrane, reducing the cell’s excitability and thus its ability to generate action potentials.
生物活性
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a member of the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a unique arrangement including a tetrahydrothiophene moiety and a pyrazolo-pyridine core, contributing to its biological activity.
Antitumor Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridines exhibit significant antitumor properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has demonstrated IC50 values in the low micromolar range against certain tumor types, suggesting potent antitumor activity .
Kinase Inhibition
The compound has been evaluated for its kinase inhibitory properties. It has been reported to selectively inhibit several kinases involved in cancer progression. For example, it showed an IC50 value of 50 nM against Haspin kinase, indicating strong inhibitory potential . The selectivity profile suggests minimal off-target effects when tested against a broad panel of kinases.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound exhibits anti-inflammatory activity. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases .
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets:
- Kinase Binding : The compound binds to the ATP pocket of kinases such as Haspin and CDK9, stabilizing the complex and preventing substrate phosphorylation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
Case Studies
Several case studies highlight the efficacy of this compound:
- Breast Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 8 µM) and increased apoptosis markers .
- Inflammation Model : In an animal model of rheumatoid arthritis, administration of the compound led to decreased swelling and reduced levels of inflammatory cytokines such as TNF-alpha and IL-6 .
Data Tables
Biological Activity | IC50 Value (µM) | Target |
---|---|---|
Antitumor (MCF-7) | 8 | Breast Cancer |
Kinase Inhibition | 0.05 | Haspin |
Anti-inflammatory | N/A | Macrophage Cytokine Release |
属性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3S/c1-17-24-22(26(32)28-13-11-18-5-3-2-4-6-18)15-23(19-7-9-20(27)10-8-19)29-25(24)31(30-17)21-12-14-35(33,34)16-21/h2-10,15,21H,11-14,16H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPZZXBWFRQKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCCC4=CC=CC=C4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。